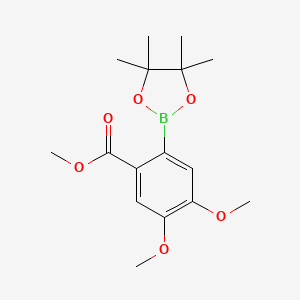

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a benzoate core with methoxy groups at the 4- and 5-positions and a pinacol-protected boronate group at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, leveraging the electron-donating methoxy groups to modulate reactivity .

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-9-13(20-6)12(19-5)8-10(11)14(18)21-7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPWLISYCDGHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659317 | |

| Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201566-80-4 | |

| Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Methoxylation of Aromatic Precursors

A foundational approach involves bromination of substituted benzoic acid derivatives followed by methoxylation. In a patented method for analogous compounds, p-aminobenzoic acid undergoes bromination to yield 4-amino-3,5-dibromobenzoic acid. Subsequent methoxylation using sodium methoxide in the presence of Cu₂O and dimethylformamide (DMF) or dimethylacetamide (DMAc) replaces bromine atoms with methoxy groups. The reaction proceeds under reflux, with DMF or DMAc acting as acylating agents that facilitate intermediate N-formyl/N-acetyl group formation, later cleaved during workup.

Critical parameters include:

Methylation of Carboxylic Acid Intermediate

The carboxylic acid intermediate is esterified using dimethyl sulfate in lower aliphatic ketones (e.g., acetone, methyl ethyl ketone) with potassium carbonate as the base. This step achieves high yields (≥85%) due to the ketone solvent’s ability to stabilize reactive intermediates. Optimal conditions involve:

Boronic Ester Installation via Catalytic Borylation

Transition Metal-Catalyzed Miyaura Borylation

While direct literature on this compound’s borylation is limited, analogous pinacol boronic ester syntheses employ palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂). The reaction typically proceeds in THF or dioxane at 80–100°C , requiring 12–24 hours for completion. Key challenges include:

Metal-Free Photoinduced Borylation

Optimization and Scalability Considerations

Solvent and Temperature Effects

Purification and Characterization

-

Column chromatography (silica gel, hexane/EtOAc) isolates the boronic ester with >95% purity.

-

¹H/¹³C NMR confirms substitution patterns:

-

HPLC-MS verifies molecular weight (322 Da) and absence of deprotected boronic acid.

Comparative Analysis of Methods

Industrial-Scale Production Insights

Supplier data (Enamine Ltd) indicates 5-day lead times for batches up to 20 mg , priced at $123 . Scaling to kilogram quantities would require:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo nucleophilic substitution reactions where the boronate ester group is replaced by various nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.

Bases: Potassium carbonate or sodium hydroxide are commonly used bases.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents for these reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that are useful intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology and Medicine:

Drug Development: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those that require the formation of biaryl structures.

Industry:

Mechanism of Action

The mechanism by which Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects primarily involves its role as a boronate ester in coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst activates the boronate ester, allowing it to react with aryl or vinyl halides to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Substituent Position and Key Properties

Key Findings :

- Electron-Donating Groups: The dimethoxy groups in the target compound increase electron density at the boronate site, accelerating oxidative addition in palladium-catalyzed reactions compared to non-substituted analogs .

- Steric Effects : Ortho-substituted analogs (e.g., Methyl 2-boronate benzoate) exhibit steric hindrance, which can slow coupling but improve regioselectivity .

Functional Group Modifications

Key Findings :

- Amino Groups: Amino-substituted analogs (e.g., ) offer versatile post-functionalization pathways but require inert storage conditions to prevent oxidation .

- Electron-Withdrawing Groups: CF₃ or cyano substituents () reduce boronate reactivity but enhance thermal stability .

Biological Activity

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1201566-80-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H23BO6 |

| Molecular Weight | 292.25 g/mol |

| Boiling Point | Not available |

Synthesis

This compound can be synthesized through various methods involving boronic acid derivatives. The synthesis typically involves the reaction of methyl 4,5-dimethoxybenzoate with a boron reagent under specific conditions to form the desired ester.

Anticancer Properties

Research has indicated that compounds containing boron atoms exhibit significant anticancer properties. This compound may function as a boron-containing drug candidate due to its ability to inhibit specific cancer cell lines.

- Mechanism of Action :

- Boron compounds have been shown to interact with various biological targets such as enzymes and receptors involved in cancer progression.

- The dioxaborolane moiety may enhance the compound's ability to modulate biological pathways related to tumor growth and metastasis.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Boron-containing compounds are known for their ability to inhibit proteases and other enzymes critical for cellular functions:

- Protease Inhibition : In vitro studies have demonstrated that this compound can inhibit specific proteases involved in cancer metastasis.

Study on Antitumor Activity

A recent study investigated the antitumor activity of this compound in various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.3 |

| A549 (Lung Cancer) | 15.8 |

| HeLa (Cervical Cancer) | 10.6 |

These findings suggest that the compound exhibits potent cytotoxic effects against multiple cancer cell lines.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:

The synthesis typically involves introducing the dioxaborolane moiety to a pre-functionalized benzoate derivative. A plausible route includes:

Starting Material: Begin with 4,5-dihydroxy-2-methylbenzoate (or similar diol derivatives) and protect the hydroxyl groups using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to form the dimethoxy groups .

Borylation: React the methylated intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura borylation. This step often employs a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., XPhos) in anhydrous THF at 60–80°C .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC and confirm using NMR (¹H, ¹³C, ¹¹B) and mass spectrometry .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C NMR: The dimethoxy groups appear as singlets (~δ 3.8–4.0 ppm for OCH₃). The aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted boronate ester protons at δ 7.5–8.0 ppm). The dioxaborolane methyl groups resonate as a singlet (~δ 1.3 ppm) .

- ¹¹B NMR: A sharp peak near δ 30–35 ppm confirms the presence of the boronate ester .

- Mass Spectrometry: ESI-MS or HRMS validates the molecular ion ([M+H]⁺ for C₁₆H₂₃BO₆: calc. 330.15) .

- X-Ray Crystallography: Single-crystal analysis using SHELXL refines the structure, resolving ambiguities in regiochemistry. The boron-oxygen bond lengths (~1.36 Å) and dihedral angles between the benzene and dioxaborolane rings are critical metrics .

Advanced: How do the 4,5-dimethoxy substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The dimethoxy groups exert both steric and electronic effects:

- Electronic Effects: Electron-donating methoxy groups increase electron density at the boronate ester, potentially accelerating transmetallation in Pd-catalyzed couplings. However, excessive electron density may reduce oxidative addition efficiency .

- Steric Effects: Substituents at the 4- and 5-positions hinder access to the boron center, requiring optimized ligands (e.g., SPhos instead of PPh₃) to prevent catalyst poisoning.

- Regioselectivity: Compare with analogs like methyl 4-(dioxaborolanyl)benzoate (no dimethoxy groups). Kinetic studies (monitored via ¹¹B NMR) show dimethoxy-substituted derivatives exhibit slower coupling rates but higher selectivity in polyhalogenated substrates .

Advanced: What strategies mitigate competing side reactions during its use in multi-step syntheses?

Methodological Answer:

- Protecting Groups: Use acid-labile groups (e.g., tert-butyl) for temporary protection of reactive sites during borylation.

- Catalyst Optimization: Avoid Pd(0) catalysts prone to β-hydride elimination; instead, use PdCl₂(dppf) with Cs₂CO₃ in DMF/H₂O to stabilize intermediates .

- Solvent Control: Polar aprotic solvents (e.g., DME) enhance boronate solubility and reduce proto-deborylation.

- Monitoring: Employ in-situ IR or ¹¹B NMR to detect deborylation byproducts (e.g., boronic acids, δ 18–22 ppm) and adjust reaction conditions dynamically .

Advanced: How can computational modeling resolve contradictions in experimental reaction yields?

Methodological Answer:

- DFT Calculations: Model transition states (e.g., using Gaussian 16) to compare energy barriers for transmetallation vs. deborylation pathways. For example, dimethoxy groups may lower the energy barrier for Pd-OBpin intermediate formation .

- Solvent Effects: Use COSMO-RS to predict solvent interactions affecting boronate stability. THF vs. Dioxane comparisons can explain yield discrepancies in literature .

- Mechanistic Studies: Trapping experiments (e.g., adding MeOH to quench intermediates) coupled with LC-MS identify key byproducts, guiding synthetic adjustments .

Advanced: How does this compound compare structurally and functionally to its halogenated analogs?

Methodological Answer:

-

Structural Comparisons:

-

Functional Differences: Chlorine (electron-withdrawing) enhances oxidative addition but reduces boronate stability. Dimethoxy groups improve stability but require higher catalyst loadings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.